molecular formula C19H18F3N5O4 B2428337 2-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide CAS No. 1396844-74-8

2-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2428337
CAS No.: 1396844-74-8
M. Wt: 437.379
InChI Key: ONQKLFGMNIWRHK-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide is a complex organic compound belonging to the class of tetrazoles. These compounds are characterized by the presence of a five-membered ring containing four nitrogen atoms. The presence of trifluoromethyl and trimethoxybenzyl groups contributes significantly to its physicochemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide generally involves a multistep process. One common synthetic route starts with the formation of the tetrazole ring through cycloaddition reactions, which is then functionalized by introducing the trifluoromethylphenyl and trimethoxybenzyl groups. This process may involve the following steps:

  • Formation of Tetrazole Ring: : The tetrazole ring can be synthesized via [3+2] cycloaddition of an azide and a nitrile.

  • Introduction of Trifluoromethylphenyl Group: : The trifluoromethyl group is usually introduced through nucleophilic substitution reactions, often using trifluoromethyl-substituted benzyl halides.

  • Coupling with Trimethoxybenzyl Group: : This step typically involves a coupling reaction, such as Suzuki or Stille coupling, to attach the trimethoxybenzyl moiety to the tetrazole core.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthetic methods, optimizing reaction conditions, and ensuring a high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound undergoes various chemical reactions, including:

  • Oxidation: : The trimethoxybenzyl group is susceptible to oxidative cleavage, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the tetrazole ring, resulting in the formation of less oxidized nitrogen-containing heterocycles.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts: : Palladium (Pd) catalysts for coupling reactions.

Major Products Formed

  • Oxidation Products: : Aldehydes, carboxylic acids.

  • Reduction Products: : Hydrogenated nitrogen heterocycles.

  • Substitution Products: : Functionalized aromatic derivatives.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its role as a potential ligand in biochemical assays.

  • Medicine: : Explored for its pharmacological properties, potentially serving as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, modulating their activity. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, providing unique binding modes.

Comparison with Similar Compounds

Unique Features

Compared to similar tetrazole derivatives, this compound stands out due to the presence of both trifluoromethyl and trimethoxybenzyl groups. These functional groups contribute to its unique physicochemical properties, such as enhanced lipophilicity and increased resistance to metabolic degradation.

List of Similar Compounds

  • 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole

  • N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide

  • 2-(4-methylphenyl)-2H-tetrazole-5-carboxamide

These related compounds share structural similarities but differ in their specific functional groups and consequently their chemical and biological properties.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O4/c1-29-14-8-11(9-15(30-2)16(14)31-3)10-23-18(28)17-24-26-27(25-17)13-6-4-12(5-7-13)19(20,21)22/h4-9H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKLFGMNIWRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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